Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B8361652 1-(Furo[2,3-c]pyridin-5-yl)ethanol

1-(Furo[2,3-c]pyridin-5-yl)ethanol

Cat. No. B8361652
M. Wt: 163.17 g/mol
InChI Key: IZFJZDCDTSRECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06342606B2

Procedure details

5-Acetylfuro[2,3-c]pyridine obtained in Example 4(2.42 g, 15.0 mmol) was dissolved in toluene (30 mL), and the solution was cooled to 0° C. To the cooled solution,16.0 mL (16.0 mmol) of 1.0 M solution of diisobutyl aluminum hydride in toluene solution was added, and the solution was stirred for 2 hours at the same temperature, the reaction mixture was then poured into 100 mL of a 5% ammonium chloride aqueous solution which had been cooled on ice, and it was extracted twice with 100 mL of ethyl acetate. After washing with 100 mL of saturated sodium bicarbonate aqueous solution and 100 mL of saturated saline water, the extract was concentrated to give 2.36 g of crude product. This product was purified by column chromatography on silica gel, giving 2.25 g (92.0% yield) of 5-(1-hydroxyethyl)furo[2,3-c]pyridine.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][O:10][C:7]2=[CH:8][N:9]=1)(=[O:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[OH:3][CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][O:10][C:7]2=[CH:8][N:9]=1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2C(=CN1)OC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
had been cooled on ice, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 100 mL of ethyl acetate
WASH
Type
WASH
Details
After washing with 100 mL of saturated sodium bicarbonate aqueous solution and 100 mL of saturated saline water
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated
CUSTOM
Type
CUSTOM
Details
to give 2.36 g of crude product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C=1C=C2C(=CN1)OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.